molecular formula C7H5BrCl2 B1587237 2,3-Dichlorobenzyl bromide CAS No. 57915-78-3

2,3-Dichlorobenzyl bromide

Cat. No. B1587237
CAS RN: 57915-78-3
M. Wt: 239.92 g/mol
InChI Key: PVIGUZZDWGININ-UHFFFAOYSA-N
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Description

2,3-Dichlorobenzyl bromide (DCB) is a brominated aromatic compound with a molecular formula of C7H5BrCl2. It is an important intermediate in organic synthesis, and is widely used in the synthesis of pharmaceuticals and agrochemicals. DCB is also used as a catalyst in the production of polymers and as a reagent in the synthesis of organic compounds. It has been used as an insecticide and as a biocide in industrial applications.

Scientific Research Applications

1. Environmental Impact and Water Treatment

Research by Cowman and Singer (1996) highlighted the influence of bromide ions on haloacetic acid species distribution in chlorinated and chloraminated waters containing aquatic humic substances. This study is significant in understanding the environmental impact of substances like 2,3-Dichlorobenzyl bromide in water treatment processes (Cowman & Singer, 1996).

2. Chemical Synthesis and Catalysis

Jin, Bheeter, and Doucet (2014) demonstrated the use of a congested aryl bromide, such as 2-bromo-1,3-dichlorobenzene, in the regioselective palladium-catalysed direct arylation of thiophenes. This research contributes to the field of organic synthesis and highlights the potential of 2,3-Dichlorobenzyl bromide in catalytic processes (Jin, Bheeter, & Doucet, 2014).

3. Spectroscopic and Computational Analysis

A comprehensive study by Vennila et al. (2018) on 2-bromo-1,4-dichlorobenzene (a related compound) combined experimental and theoretical vibrational investigations. This research is vital for understanding the electronic and molecular structure of similar bromide compounds (Vennila et al., 2018).

4. Formation and Speciation of Disinfection By-Products

Chang, Lin, and Chiang (2001) explored how bromide affects the formation and speciation of disinfection by-products in chlorinated water. Understanding these processes is crucial for assessing the environmental and health impacts of compounds like 2,3-Dichlorobenzyl bromide (Chang, Lin, & Chiang, 2001).

5. Photocatalytic Applications

Liu et al. (2022) investigated the photocatalytic oxidative bromination of 2,6-dichlorotoluene to 2,6-dichlorobenzyl bromide, demonstrating the potential application of 2,3-Dichlorobenzyl bromide in green chemistry and synthesis (Liu et al., 2022).

properties

IUPAC Name

1-(bromomethyl)-2,3-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIGUZZDWGININ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370384
Record name 2,3-dichlorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichlorobenzyl bromide

CAS RN

57915-78-3
Record name 2,3-dichlorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-2,3-dichlorobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of (2,3-dichlorophenyl)methanol (75 g, 0.431 mol), in toluene (800 mL), tribromophosphine (40.7 g, 0.151 mol) was added dropwise at room temperature with stirring. Then the reaction mixture was stirred at room temperature for 2 h and concentrated. The resulting residue was neutralized with aq. NaHCO3 and extracted with DCM (300 mL*3). The organic layer was washed with brine, dried over Na2SO4, filtered and the filtrate was concentrated to provide the titled compound (84.7 g, 83%), as a deep red solid.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
40.7 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Yield
83%

Synthesis routes and methods II

Procedure details

2,3-Dichlorotoluene (8.05 g., 0.05 mol.) dissolved in 150 ml. of carbon tetrachloride containing N-bromosuccinimide (8.9 g., 0.05 mol.) was heated to reflux and irradiated with a 275-watt sunlamp for two hours. The mixture was cooled, filtered and evaporated to give α-bromo-2,3-dichlorotoluene. The α-bromo-2,3-dichlorotoluene (2.4 g., 0.01 mol.) and thiourea (0.38 g., 0.005 mol.) were dissolved in 25 ml. of ethanol and refluxed for about sixteen hours. The mixture was cooled, concentrated, treated with ether, filtered and the filter cake recrystallized from water to give carbamimidothioic acid 2,3-dichlorobenzyl ester, m.p. 238°-243° C. (dec.).
Quantity
8.05 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
W Dohle, AE Prota, G Menchon, E Hamel… - ACS …, 2019 - ACS Publications
Tetrahydroisoquinoline (THIQ) 6-O-sulfamate-based anticancer agents, inspired by the endogenous steroid 2-methoxyestradiol and its sulfamate derivatives, are further explored for …
Number of citations: 9 pubs.acs.org
B Evers, G Ruehter, M Berg, JA Dodge… - Bioorganic & medicinal …, 2005 - Elsevier
A series of growth hormone secretagogues (GHSs) based on 2,3-dihydroisothiazole has been synthesized in the search for a potential treatment of growth hormone deficiency or frailty …
Number of citations: 6 www.sciencedirect.com
A Carocci, A Catalano, F Turi, A Lovece… - …, 2016 - Wiley Online Library
Inhibition of drug efflux pumps such as P‐glycoprotein (P‐gp) is an approach toward combating multidrug resistance, which is a significant hurdle in current cancer treatments. To …
R Goel, V Luxami, K Paul - RSC advances, 2015 - pubs.rsc.org
Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, …
Number of citations: 41 pubs.rsc.org
JA Páez, P González-Naranjo, C Pérez… - New Family of - papers.ssrn.com
Multitarget drugs are a promising therapeutic approach against Alzheimer’s disease. In this work, a new family of 5-substituted indazole derivatives with multitarget profile including …
Number of citations: 0 papers.ssrn.com
W Dohle, X Su, Y Nigam, E Dudley, BVL Potter - Molecules, 2022 - mdpi.com
A series of benzyl, phenyl guanidine, and aminoguandine hydrazone derivatives was designed and in vitro antibacterial activities against two different bacterial strains (Staphylococcus …
Number of citations: 1 www.mdpi.com
NV Ortiz Zacarías, JPD van Veldhoven… - Journal of Medicinal …, 2019 - ACS Publications
CC chemokine receptors 2 (CCR2) and 5 (CCR5) are involved in many inflammatory diseases; however, most CCR2 and CCR5 clinical candidates have been unsuccessful. (Pre)…
Number of citations: 12 pubs.acs.org
H Brunner, P Hankofer, U Holzinger… - European journal of …, 1990 - Elsevier
The synthesis of substituted ethylenediamines, their reactions with K 2 PtCl 4 to give the dichloroplatinum(II) complexes, and the exchange of the chloro ligands for other leaving groups …
Number of citations: 49 www.sciencedirect.com
H Fujii, N Shimada, M Ohtawa, F Karaki, M Koshizuka… - Tetrahedron, 2017 - Elsevier
We applied a desilylation procedure using SO 3 H silica gel, with the surface modified by alkylsulfonic acid groups, to silylated sugar, nucleoside, and alkaloid derivatives. The treatment …
Number of citations: 5 www.sciencedirect.com
M Potenza, MM Cavalluzzi, G Milani, G Lauro… - Bioorganic …, 2021 - Elsevier
Nonnutritive sweeteners (NNSs) are widely employed as dietary substitutes for classical sugars thanks to their safety profile and low toxicity. In this study, a re-evaluation of the …
Number of citations: 3 www.sciencedirect.com

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